Cas no 2138368-68-8 (5-bromo-3-chloro-4-methyl-1,2-benzothiazole)

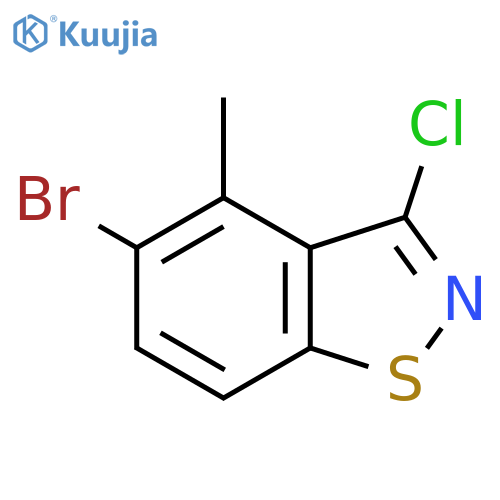

2138368-68-8 structure

商品名:5-bromo-3-chloro-4-methyl-1,2-benzothiazole

5-bromo-3-chloro-4-methyl-1,2-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-3-chloro-4-methyl-1,2-benzothiazole

- 2138368-68-8

- EN300-1117766

-

- インチ: 1S/C8H5BrClNS/c1-4-5(9)2-3-6-7(4)8(10)11-12-6/h2-3H,1H3

- InChIKey: SYSUQFSURRPQNG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C(=NS2)Cl)C=1C

計算された属性

- せいみつぶんしりょう: 260.90146g/mol

- どういたいしつりょう: 260.90146g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 41.1Ų

5-bromo-3-chloro-4-methyl-1,2-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1117766-0.05g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 0.05g |

$1779.0 | 2023-10-27 | |

| Enamine | EN300-1117766-0.1g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 0.1g |

$1863.0 | 2023-10-27 | |

| Enamine | EN300-1117766-0.25g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 0.25g |

$1948.0 | 2023-10-27 | |

| Enamine | EN300-1117766-0.5g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 0.5g |

$2033.0 | 2023-10-27 | |

| Enamine | EN300-1117766-1.0g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 1g |

$2118.0 | 2023-06-09 | ||

| Enamine | EN300-1117766-10g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 10g |

$9105.0 | 2023-10-27 | |

| Enamine | EN300-1117766-1g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 1g |

$2118.0 | 2023-10-27 | |

| Enamine | EN300-1117766-10.0g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 10g |

$9105.0 | 2023-06-09 | ||

| Enamine | EN300-1117766-2.5g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 95% | 2.5g |

$4150.0 | 2023-10-27 | |

| Enamine | EN300-1117766-5.0g |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole |

2138368-68-8 | 5g |

$6140.0 | 2023-06-09 |

5-bromo-3-chloro-4-methyl-1,2-benzothiazole 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

2138368-68-8 (5-bromo-3-chloro-4-methyl-1,2-benzothiazole) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬